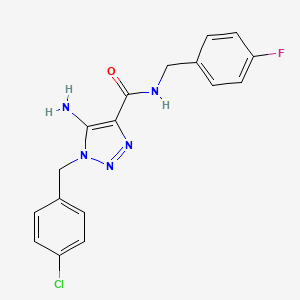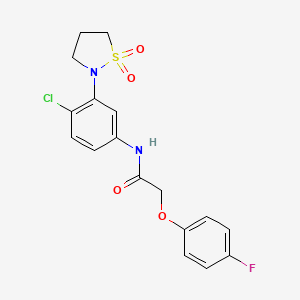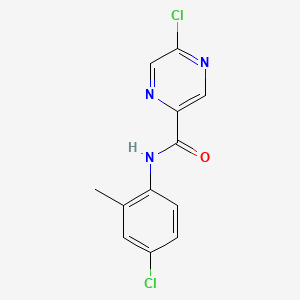
3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains a quinoline group, a pyrrolidine group, and a benzonitrile group . The quinoline group is a nitrogen-containing heterocycle, which is widely used in medicinal chemistry . The pyrrolidine group is a five-membered ring with one nitrogen atom, which is also commonly used in drug discovery . The benzonitrile group contains a benzene ring attached to a nitrile group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the quinoline and benzonitrile groups . The pyrrolidine ring can be formed from different cyclic or acyclic precursors . The quinoline group could be attached via a reaction with a quinoline derivative, and the benzonitrile group could be attached via a reaction with a benzonitrile derivative .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a quinoline group, and a benzonitrile group . The pyrrolidine ring contributes to the three-dimensional (3D) structure of the molecule due to its non-planarity . The quinoline and benzonitrile groups are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule . The pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The quinoline group could undergo reactions at the nitrogen atom or at the carbon atoms of the aromatic ring . The benzonitrile group could undergo reactions at the nitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring, the quinoline group, and the benzonitrile group . The pyrrolidine ring would contribute to the 3D structure of the molecule . The quinoline group and the benzonitrile group are aromatic and would contribute to the stability of the molecule .Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, including those with complex substitutions similar to the compound , are recognized for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion, attributed to their high electron density which facilitates stable chelating complexes with metallic surfaces through coordination bonding. Such properties make them valuable in materials science, particularly in protecting metals from corrosion (C. Verma, M. Quraishi, E. Ebenso, 2020).
Quinoline and Isoquinoline in Optoelectronic Materials
The application of quinoline and its derivatives extends into the realm of optoelectronics. These compounds are utilized in the synthesis and development of luminescent small molecules and chelate compounds, featuring prominently in devices related to photo- and electroluminescence. Their incorporation into π-extended conjugated systems underlines their significance in creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Quinoline-Based Compounds in CNS Drug Synthesis
Quinoline derivatives are identified as potential sources for the synthesis of novel Central Nervous System (CNS) acting drugs. The search for functional chemical groups leading to CNS activity has highlighted heterocycles like quinoline for their effects ranging from depression to convulsion. This avenue of research offers promising pathways for developing new therapeutic agents targeting CNS disorders (S. Saganuwan, 2017).
Quinoline Derivatives in Biological and Medicinal Applications
The structural modification of quinoline allows for a broad spectrum of biomedical applications, from antimicrobial activities to treating chronic and metabolic diseases. Research underscores the medical and biomedical value of quinoline derivatives, suggesting their potential in drug development and therapeutics (J. A. Pereira et al., 2015).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling this compound.
Direcciones Futuras
Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry. The synthesis of this compound could be optimized, and its properties could be further characterized . Additionally, the potential biological activity of this compound could be investigated .
Propiedades
IUPAC Name |
3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-13-15-4-1-6-17(12-15)21(25)24-11-9-18(14-24)26-19-8-2-5-16-7-3-10-23-20(16)19/h1-8,10,12,18H,9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSMQVSSKCIYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-acetyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2626006.png)
![[1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2626007.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2626008.png)

![2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2626012.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2626014.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2626018.png)
![2-(4-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2626020.png)
![3,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2626021.png)